
N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline varies depending on its application. In medicine, it has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell proliferation. In agriculture, it acts by disrupting the nervous system of insects and inhibiting the growth of fungi. In environmental science, it degrades pollutants through a process known as oxidative degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been found to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. In agriculture, it has been found to be effective against a wide range of insects and fungi. In environmental science, it has been found to degrade pollutants such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility in water and low stability under certain conditions can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline. In medicine, further studies are needed to explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, research is needed to develop formulations that can improve its efficacy and reduce its impact on non-target organisms. In environmental science, further studies are needed to explore its potential use in the remediation of contaminated sites.
In conclusion, this compound is a compound with significant potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of furan-2-carbaldehyde, p-tolylhydrazine, and 2-nitrobenzaldehyde in the presence of a catalyst. The resulting compound is then subjected to further reactions to produce the final product. The synthesis of this compound has been extensively studied, and various methods have been developed to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been found to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, it has been studied for its ability to degrade pollutants in soil and water.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13-4-6-14(7-5-13)19-22-20(28-23-19)15-8-9-17(18(11-15)24(25)26)21-12-16-3-2-10-27-16/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUCIUYYAWKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
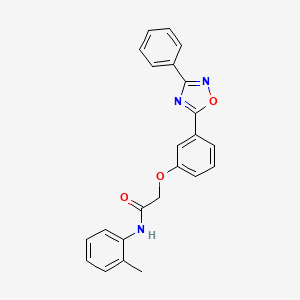

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)
![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)


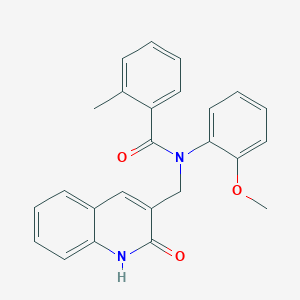
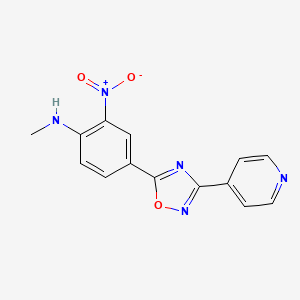
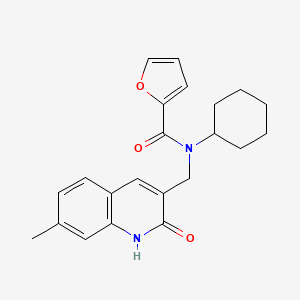
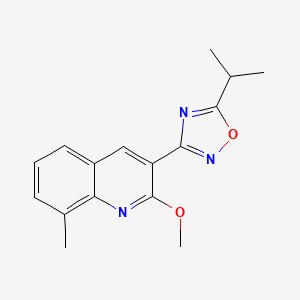


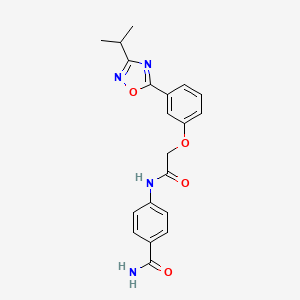
![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)
